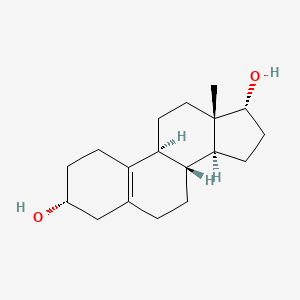
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt is a pharmacologically active metabolite of Clopidogrel, a widely used antiplatelet agent. This compound plays a crucial role in the inhibition of platelet aggregation, which is essential for preventing blood clots in patients with cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Clopidogrel Thiol Metabolite H4 Isomer Formate Salt involves multiple steps, starting from the parent compound, Clopidogrel. The process includes the formation of the thiol metabolite through oxidative opening of the thiolactone ring . The reaction conditions typically involve the use of reductants such as glutathione, l-cysteine, N-acetyl-l-cysteine, and ascorbic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving high-performance liquid chromatography (HPLC) and tandem mass spectrometry for quality control .
化学反応の分析
Types of Reactions
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt undergoes various chemical reactions, including:
Oxidation: The oxidative opening of the thiolactone ring is a key step in its formation.
Reduction: The compound can form thiol conjugates in the presence of reductants.
Substitution: The formation of thiol conjugates involves substitution reactions with reductants like glutathione and N-acetyl-l-cysteine.
Common Reagents and Conditions
Common reagents used in these reactions include glutathione, l-cysteine, N-acetyl-l-cysteine, and ascorbic acid. The reactions are typically carried out under controlled conditions to ensure the stability and activity of the metabolite .
Major Products
The major products formed from these reactions are the thiol conjugates of the active metabolite, which play a significant role in its bioactivation and pharmacological effects .
科学的研究の応用
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt has several scientific research applications:
作用機序
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt exerts its effects by inhibiting the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP)-induced platelet aggregation . This inhibition is crucial for reducing the risk of thrombotic events in patients with cardiovascular diseases . The molecular targets involved include the P2Y12 receptor and various enzymes in the metabolic pathway .
類似化合物との比較
Similar Compounds
Clopidogrel Thiol Metabolite H3 Isomer Formate Salt: An inactive isomer of the thiol metabolite.
Carboxylic Acid Metabolite of Clopidogrel: An inactive metabolite formed during the metabolism of Clopidogrel.
Uniqueness
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt is unique due to its pharmacologically active nature, which is essential for the antiplatelet effects of Clopidogrel . Unlike its inactive counterparts, this metabolite directly contributes to the therapeutic efficacy of Clopidogrel .
特性
CAS番号 |
1801260-45-6 |
|---|---|
分子式 |
C₁₆H₁₈ClNO₄S (CH ₂O₂) |
分子量 |
355.844603 |
同義語 |
(Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic Acid Formate Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





